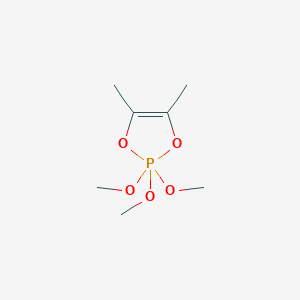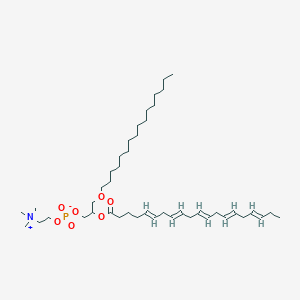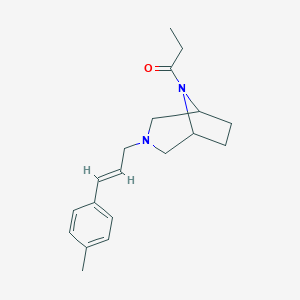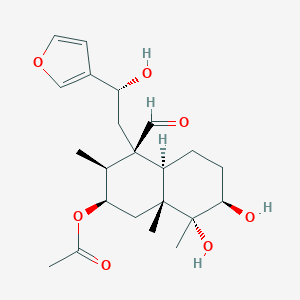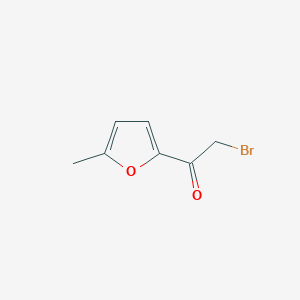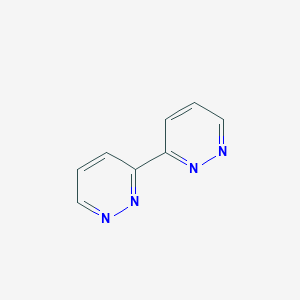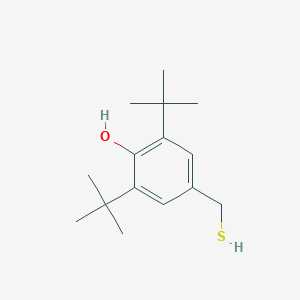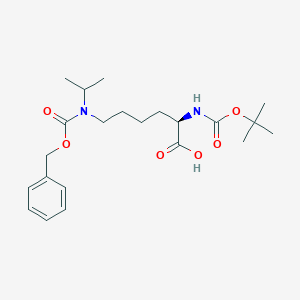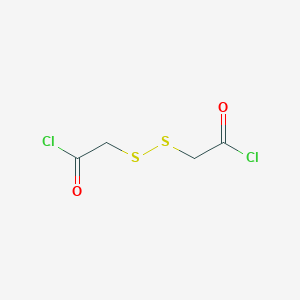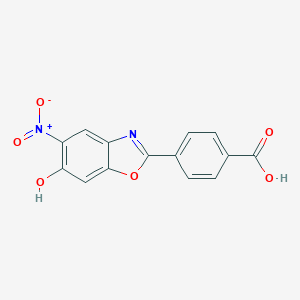
Benzoic acid, 4-(6-hydroxy-5-nitro-2-benzoxazolyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzoic acid, 4-(6-hydroxy-5-nitro-2-benzoxazolyl)-, also known as BNBA, is an organic compound that has been widely studied for its potential applications in various fields, including medicine, agriculture, and industry. This compound is a derivative of benzoxazole, a heterocyclic aromatic compound that contains both nitrogen and oxygen atoms in its structure. BNBA has been synthesized using various methods, and its mechanism of action and physiological effects have been extensively investigated.
Aplicaciones Científicas De Investigación
Benzoic acid, 4-(6-hydroxy-5-nitro-2-benzoxazolyl)- has been investigated for its potential use as a fluorescent probe for detecting metal ions, such as Fe3+, Al3+, and Cu2+. It has also been studied for its antibacterial and antifungal activities, with promising results against various microorganisms, including Staphylococcus aureus, Escherichia coli, and Candida albicans. Additionally, Benzoic acid, 4-(6-hydroxy-5-nitro-2-benzoxazolyl)- has been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory diseases.
Mecanismo De Acción
The mechanism of action of Benzoic acid, 4-(6-hydroxy-5-nitro-2-benzoxazolyl)- is not fully understood, but it is believed to involve the inhibition of enzymes involved in bacterial and fungal cell wall synthesis, as well as the scavenging of reactive oxygen species (ROS) and the modulation of pro-inflammatory cytokines.
Biochemical and physiological effects:
Benzoic acid, 4-(6-hydroxy-5-nitro-2-benzoxazolyl)- has been shown to have a low toxicity profile, with no significant adverse effects reported in animal studies. It has been found to have a high affinity for metal ions, which may contribute to its fluorescent properties and potential applications as a metal ion sensor. Additionally, Benzoic acid, 4-(6-hydroxy-5-nitro-2-benzoxazolyl)- has been shown to reduce the production of pro-inflammatory cytokines and increase the activity of antioxidant enzymes, indicating its potential as an anti-inflammatory and antioxidant agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of Benzoic acid, 4-(6-hydroxy-5-nitro-2-benzoxazolyl)- is its low toxicity profile, which makes it a safer alternative to other fluorescent probes and antibacterial agents. Additionally, its fluorescent properties and metal ion sensing capabilities make it a versatile tool for various applications in chemistry and biology. However, the synthesis of Benzoic acid, 4-(6-hydroxy-5-nitro-2-benzoxazolyl)- can be challenging, and its stability and solubility in aqueous solutions may limit its use in certain experiments.
Direcciones Futuras
There are several potential future directions for the research on Benzoic acid, 4-(6-hydroxy-5-nitro-2-benzoxazolyl)-, including the development of more efficient synthesis methods and the investigation of its potential applications in medicine, agriculture, and industry. Additionally, further studies are needed to fully understand its mechanism of action and physiological effects, as well as its potential interactions with other compounds and drugs. Finally, the development of Benzoic acid, 4-(6-hydroxy-5-nitro-2-benzoxazolyl)--based therapeutics and diagnostic tools may provide new opportunities for the treatment and diagnosis of various diseases.
Métodos De Síntesis
There are several methods for synthesizing Benzoic acid, 4-(6-hydroxy-5-nitro-2-benzoxazolyl)-, including the reaction of 2-nitrophenol with salicylic acid in the presence of sulfuric acid, the reaction of 2-nitrophenol with salicylic aldehyde in the presence of sulfuric acid, and the reaction of 2-nitrophenol with salicylic acid and acetic anhydride. The yield of Benzoic acid, 4-(6-hydroxy-5-nitro-2-benzoxazolyl)- varies depending on the method used, with the highest yield reported to be around 70%.
Propiedades
Número CAS |
133532-53-3 |
|---|---|
Nombre del producto |
Benzoic acid, 4-(6-hydroxy-5-nitro-2-benzoxazolyl)- |
Fórmula molecular |
C14H8N2O6 |
Peso molecular |
300.22 g/mol |
Nombre IUPAC |
4-(6-hydroxy-5-nitro-1,3-benzoxazol-2-yl)benzoic acid |
InChI |
InChI=1S/C14H8N2O6/c17-11-6-12-9(5-10(11)16(20)21)15-13(22-12)7-1-3-8(4-2-7)14(18)19/h1-6,17H,(H,18,19) |
Clave InChI |
YYAKHAQONGCACE-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C2=NC3=CC(=C(C=C3O2)O)[N+](=O)[O-])C(=O)O |
SMILES canónico |
C1=CC(=CC=C1C2=NC3=CC(=C(C=C3O2)O)[N+](=O)[O-])C(=O)O |
Sinónimos |
BENZOIC ACID, 4-(6-HYDROXY-5-NITRO-2-BENZOXAZOLYL)- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



